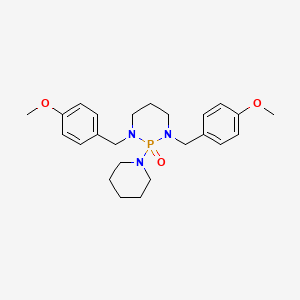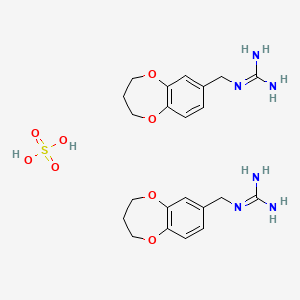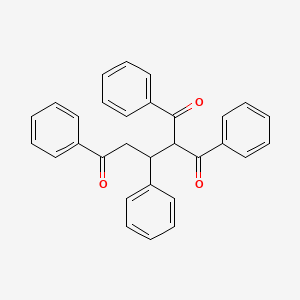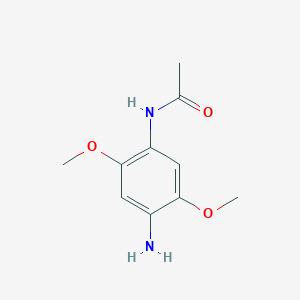
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide is a complex organic compound that belongs to the class of diazaphosphinanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride, piperidine, and a suitable phosphorus source.
Formation of Intermediates: The initial step involves the reaction of 4-methoxybenzyl chloride with piperidine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with the phosphorus source to form the diazaphosphinane ring.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation reactions to modify the phosphorus center.
Reduction: Reduction reactions to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane: Lacks the 2-oxide functionality.
1,3-Bis(4-methoxybenzyl)-2-(morpholin-1-yl)-1,3,2-diazaphosphinane 2-oxide: Contains a morpholine ring instead of piperidine.
Uniqueness
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide is unique due to its specific structural features, such as the presence of both piperidine and 4-methoxybenzyl groups, which may impart distinct chemical and biological properties.
Properties
CAS No. |
14757-30-3 |
|---|---|
Molecular Formula |
C24H34N3O3P |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-piperidin-1-yl-1,3,2λ5-diazaphosphinane 2-oxide |
InChI |
InChI=1S/C24H34N3O3P/c1-29-23-11-7-21(8-12-23)19-26-17-6-18-27(20-22-9-13-24(30-2)14-10-22)31(26,28)25-15-4-3-5-16-25/h7-14H,3-6,15-20H2,1-2H3 |
InChI Key |
PMJBSMQYOHMJKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(P2(=O)N3CCCCC3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)




![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)

